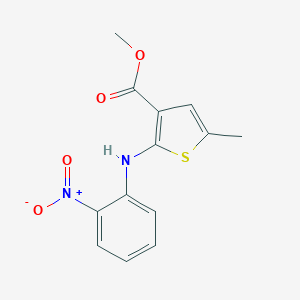

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-8-7-9(13(16)19-2)12(20-8)14-10-5-3-4-6-11(10)15(17)18/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSANGLCFQGIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598895 | |

| Record name | Methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72242-31-0 | |

| Record name | Methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate typically involves a multi-step process:

-

Formation of the Thiophene Ring: : The thiophene ring is synthesized through a Gewald reaction, which involves the condensation of a ketone (such as propionaldehyde), sulfur, and a nitrile (such as malononitrile). This reaction forms 2-amino-5-methylthiophene-3-carbonitrile.

-

Amination: : The amino group on the thiophene ring is then reacted with 2-fluoro-nitrobenzene in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). This step introduces the nitrophenylamino group to the thiophene ring, yielding 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile.

-

Esterification: : The final step involves the esterification of the carboxyl group using methanol and a catalyst, such as sulfuric acid, to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:

-

Oxidation: : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

-

Reduction: : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

-

Substitution: : The nitrophenylamino group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Conversion of the methyl group to a carboxylic acid.

Reduction: Formation of 5-methyl-2-((2-aminophenyl)amino)thiophene-3-carboxylate.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of the Compound

The synthesis of methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate typically involves multi-step organic reactions, including the Gewald reaction. This process utilizes propionaldehyde, sulfur, and malononitrile to form the thiophene ring system. The reaction pathway can be summarized as follows:

-

Formation of Thiophene Ring :

- Reactants: Propionaldehyde, sulfur, malononitrile.

- Product: 2-amino-5-methylthiophene-3-carbonitrile.

-

Nitro Group Introduction :

- The amino group reacts with 2-fluoro-nitrobenzene in a solvent such as tetrahydrofuran to yield the final product.

Properties of this compound

The compound exhibits unique properties that enhance its utility in various applications:

- Polymorphism : It can crystallize into multiple polymorphic forms, which has been described as extraordinary due to the simultaneous crystallization from a single solvent. This property allows researchers to study different crystalline structures and their thermodynamic behaviors .

- Piezochromism : The compound displays piezochromic behavior, changing color under pressure—from yellow and pale orange to red—making it useful for pressure sensors and related applications .

Pharmaceutical Research

This compound is primarily recognized as an impurity of olanzapine, an atypical antipsychotic medication. Its study is crucial for understanding the pharmacological effects and safety profiles of olanzapine. Researchers have investigated its biological activity and potential toxicity in various contexts .

Material Science

The compound's ability to form multiple crystalline forms has made it a subject of interest in material science:

- Thermodynamic Studies : The different polymorphs allow for extensive studies on thermodynamic stability and phase transitions, contributing to the development of new materials with tailored properties .

- Computational Modelling : It serves as a benchmark for testing computational models due to its well-characterized polymorphic forms .

Case Study 1: Polymorphism in Drug Development

A study highlighted the polymorphic behavior of this compound in drug formulation. Researchers found that different polymorphs exhibited varied solubility and stability profiles, impacting drug delivery systems significantly. This work underscores the importance of polymorphism in pharmaceutical development .

Case Study 2: Piezochromic Materials

Another investigation focused on the piezochromic properties of this compound for sensor applications. The study demonstrated that the reversible color change under pressure could be harnessed for developing advanced pressure sensors that are sensitive and reliable .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Olanzapine | Atypical antipsychotic; contains a similar thiophene | Broader clinical application |

| 5-Methyl-2-amino-3-thiophenecarbonitrile | Lacks nitro group; simpler structure | Potentially lower toxicity |

| 4-Nitrophenylthiourea | Contains a thiourea instead of a thiophene | Different biological activity |

This table illustrates how this compound is distinguished by its specific functional groups and their associated biological activities, particularly regarding its role as an impurity in olanzapine.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylamino group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The thiophene ring provides a rigid scaffold that enhances binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights key structural differences and properties of the target compound and its analogs:

Biological Activity

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate, also known as ROY, is an organic compound characterized by its unique structural properties and potential biological activities. This article delves into its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₉N₃O₂S

- Molecular Weight : 259.28 g/mol

- CAS Number : 138564-59-7

The compound features a thiophene ring, a nitrophenyl group, and a carboxylate ester group, which contribute to its reactivity and biological interactions.

This compound primarily functions as an intermediate in the synthesis of olanzapine, an atypical antipsychotic medication. Its biological activity is attributed to its ability to interact with neurotransmitter receptors, particularly:

- Dopamine Receptors : The compound inhibits the reuptake of dopamine, increasing its availability in the synaptic cleft.

- Serotonin Receptors : Similar to dopamine, it enhances serotonin signaling, affecting mood and cognition.

These interactions lead to various downstream effects through biochemical pathways such as the cyclic adenosine monophosphate (cAMP) pathway, influencing metabolism and neuronal signaling.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Targeted Bacteria : The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli.

- Mechanism : Docking studies indicated strong interactions with bacterial proteins such as dihydrofolate reductase and rhomboid protease, suggesting a mechanism involving inhibition of essential bacterial enzymes .

Anticancer Potential

The compound has also been investigated for anticancer properties. Research indicates that it may inhibit tubulin polymerization, which is crucial for cancer cell division:

- IC₅₀ Values : Studies reported IC₅₀ values in the low micromolar range (0.08–12.07 mM), indicating potent activity against cancer cell lines.

- Cell Cycle Arrest : It was observed to arrest cancer cells in the G2/M phase, preventing further proliferation .

Study on Antimicrobial Activity

A study published in PMC evaluated various thiophene derivatives for their antimicrobial effects. This compound was among those tested:

| Compound | Target Bacteria | Activity | Mechanism |

|---|---|---|---|

| ROY | Staphylococcus aureus | Strong | Inhibition of dihydrofolate reductase |

| ROY | Escherichia coli | Moderate | Interaction with rhomboid protease |

The study found that the compound formed multiple hydrogen bonds with active site residues of target proteins, enhancing its antibacterial efficacy .

Anticancer Studies

Another significant study focused on the anticancer properties of this compound:

| Parameter | Result |

|---|---|

| IC₅₀ (Cancer Cell Lines) | 0.08–12.07 mM |

| Effect on Cell Cycle | G2/M phase arrest |

| Target Protein | Tubulin |

This research underscores the potential of this compound as a candidate for further development in cancer therapy .

Q & A

Q. How can researchers optimize the synthesis of Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate?

- Methodological Answer : The compound can be synthesized via acylation or condensation reactions. For example:

- Step 1 : React 2-amino-5-methylthiophene-3-carboxylate derivatives with 2-nitrophenyl isocyanate or activated electrophiles (e.g., anhydrides) under inert conditions (e.g., N₂ atmosphere) .

- Step 2 : Use reflux in dry dichloromethane (CH₂Cl₂) with catalytic acid/base, followed by purification via reverse-phase HPLC or methanol/water recrystallization to achieve >95% purity .

- Critical Parameters : Monitor reaction progress using TLC, and confirm yield via LC-MS or HRMS .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH/NO₂ stretches at ~3300 cm⁻¹ and ~1520 cm⁻¹) .

- NMR (¹H/¹³C) : Assign chemical shifts for the thiophene ring (δ 6.5–7.5 ppm for aromatic protons), methyl ester (δ ~3.8 ppm), and nitro-phenyl group (δ ~8.0–8.5 ppm) .

- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion) and purity (>98%) .

Q. How can researchers design assays to evaluate its biological activity (e.g., antibacterial or anti-inflammatory)?

- Methodological Answer :

- Antibacterial Activity : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .

- Anti-Inflammatory Activity : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages via ELISA .

- Data Validation : Include triplicate experiments and statistical analysis (e.g., ANOVA with p < 0.05) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Replicate Conditions : Ensure identical solvent systems (e.g., DMSO concentration), cell lines, and assay protocols across studies .

- Purity Verification : Reanalyze compound batches via HPLC to rule out degradation or impurities .

- Mechanistic Studies : Use molecular docking to validate target interactions (e.g., COX-2 active site) or transcriptomics to identify off-target effects .

Q. How can polymorphic forms of this compound be identified and characterized?

- Methodological Answer :

- Crystallization Screening : Use solvent evaporation (e.g., ethanol/water mixtures) or cooling gradients to isolate polymorphs .

- PXRD/DSC : Compare diffraction patterns (e.g., 2θ angles) and thermal profiles (melting points, glass transitions) to reference data .

- Computational Prediction : Apply variable-cell powder difference (VC-xPWDF) methods to match experimental PXRD data with predicted crystal structures .

Q. What computational approaches predict its stability and reactivity in biological systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate bond dissociation energies (e.g., nitro group stability) .

- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) .

- ADMET Prediction : Use tools like SwissADME to forecast bioavailability, CYP450 interactions, and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.